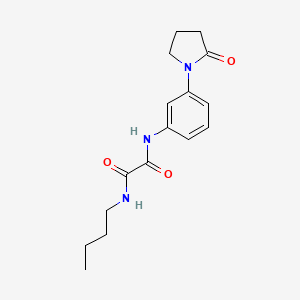

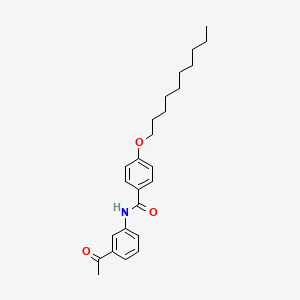

![molecular formula C13H12F3N5O3 B3017280 2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903303-08-1](/img/structure/B3017280.png)

2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of oxazolidinone, a class of antibacterial agents. Oxazolidinones, such as linezolid, have been known to inhibit monoamine oxidase A (MAO-A), which is an undesired side effect. The compound features a 1,2,3-triazole moiety, which has been identified as a beneficial replacement for the conventional acetamide functionality in oxazolidinones to potentially reduce or eliminate MAO-A activity .

Synthesis Analysis

The synthesis of related compounds involves acylation reactions. Specifically, 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines can be synthesized through cyanoacetylation of amino-triazoles or amino-pyrazoles, followed by cyclization of the resulting cyanoacetamides. This process can be facilitated by microwave irradiation and the use of zeolites as catalysts . Although the exact synthesis of the compound is not detailed, similar methods could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes an oxazolidinone core, which is crucial for its antibacterial activity. The 1,2,3-triazole ring is a key substituent that has been shown to reduce MAO-A activity. The presence of a trifluoromethyl group and a pyridine ring in the structure suggests that the compound may have unique electronic and steric properties that could influence its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acylation and cyclization. The acylation of heteroaromatic amines is a critical step that leads to the formation of amides, which upon heating can cyclize into triazolo[4,5-b]pyridines or pyrazolo[4,3-b]pyridines . These reactions are indicative of the types of chemical transformations that the compound may undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, oxazolidinone derivatives generally have properties that make them effective antibacterial agents. The introduction of a 1,2,3-triazole ring and other substituents is likely to affect the lipophilicity, solubility, and overall pharmacokinetic profile of the compound. These modifications can also influence the compound's safety profile by reducing its activity against MAO-A .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis The molecule is involved in the synthesis of diverse heterocycles, including pyrrole, pyridine, coumarin, thiazole, and triazolo[4,3-a]pyrimidine derivatives, showcasing its versatility in organic synthesis. Such compounds are explored for insecticidal properties against pests like Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).

Antimicrobial Agent Development Research into the antimicrobial activities of new thiazole and pyrazole derivatives, based on a tetrahydrobenzothiophene moiety, reveals the molecule's role in the development of potential antimicrobial agents. This underscores its importance in medicinal chemistry for addressing microbial resistance (Gouda et al., 2010).

Corrosion Inhibition The molecule contributes to the synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, investigated as corrosion inhibitors. This highlights its utility in industrial applications, particularly in protecting metals against corrosion in acidic and oil mediums (Yıldırım & Çetin, 2008).

Oxazolidinone Antibacterials Research into oxazolidinone antibacterial agents has identified 1,2,3-triazoles as replacements for conventional acetamide functionalities, aiming to improve safety profiles. This research points toward the molecule's relevance in developing new antibacterial drugs with potentially fewer side effects (Reck et al., 2005).

Insecticidal Applications A novel series of bioactive sulfonamide thiazole derivatives, including pyrazole, thiazole, and pyridine, has been synthesized and shown to act as potential insecticidal agents against pests like Spodoptera littoralis. This underscores the molecule's potential in developing new, effective insecticides (Soliman et al., 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of c-Met kinase affects various biochemical pathways. As c-Met kinase is involved in cellular growth and regeneration, its inhibition can lead to a decrease in these processes

Result of Action

The compound’s action results in the inhibition of c-Met kinase, leading to a decrease in the cellular processes regulated by this kinase . This could potentially result in anti-tumor activity, as suggested by the compound’s IC50 values against three cancer cell lines (A549, MCF-7, and HeLa) .

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O3/c14-13(15,16)8-2-1-3-21-9(18-19-11(8)21)6-17-10(22)7-20-4-5-24-12(20)23/h1-3H,4-7H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJGQIDSSYVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)

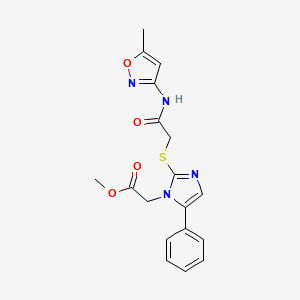

![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)

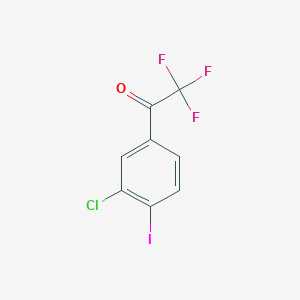

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

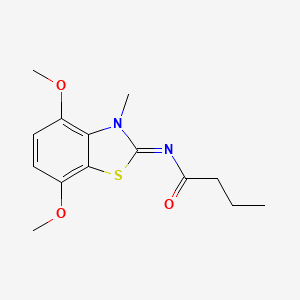

![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)